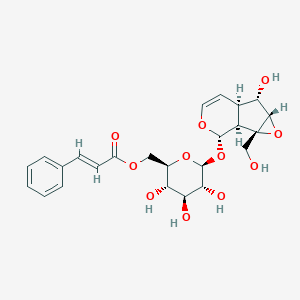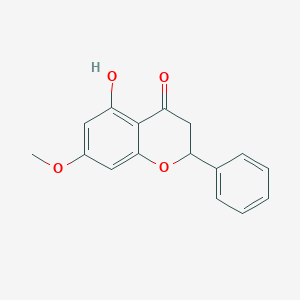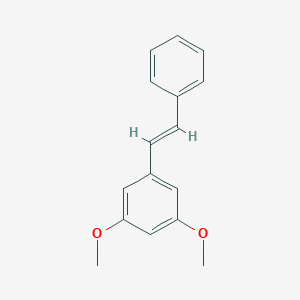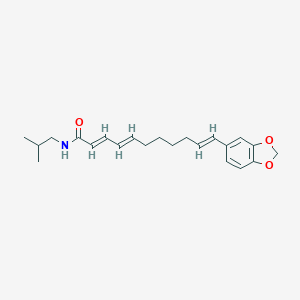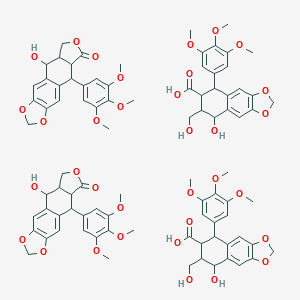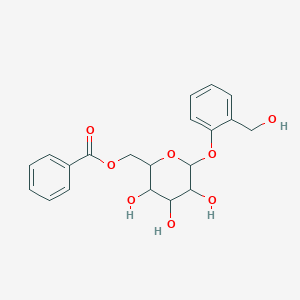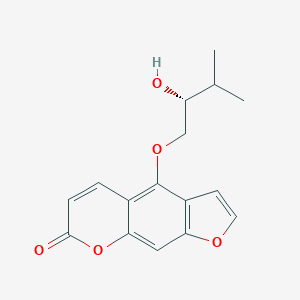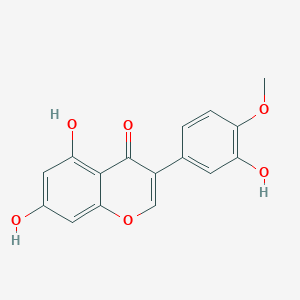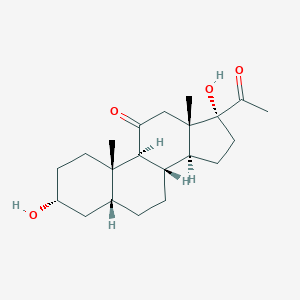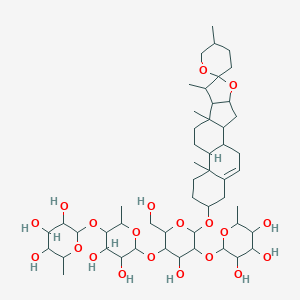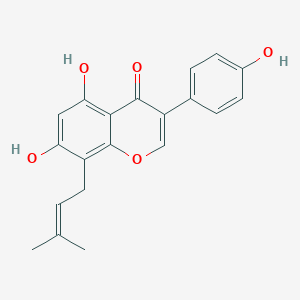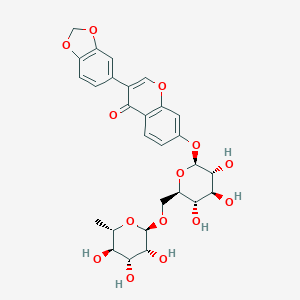
Pseudobaptigenin 7-rhamnoglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudobaptigenin 7-rhamnoglucoside is a flavonoid compound that is found in various plants. It has been studied for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Applications De Recherche Scientifique
1. Biosynthesis in Microbioreactors
Pseudobaptigenin 7-rhamnoglucoside plays a role in the biosynthesis of glycompounds, particularly in microbioreactors. Martins et al. (2018) developed magnetic cross-linked enzyme aggregates of rhamnopyranosidase, which are used for glycompounds biosynthesis. These have applications in food and pharmaceutical industries. The study focused on optimizing various factors like precipitants and temperature for efficient biosynthesis, using rhamnopyranosidase's activity in the hydrolysis of compounds including 4',5,7-trihydroxyflavanone-7-rhamnoglucoside (Martins, Albuquerque, Nunes, & Ribeiro, 2018).
2. Rhamnolipid Production and Applications
The production of rhamnolipids, which are rhamnose-containing glycolipid biosurfactants, is another application area. Maier and Soberón-Chávez (2000) described the biosynthesis of rhamnolipids by Pseudomonas aeruginosa, highlighting their potential industrial and environmental applications. These applications include production of fine chemicals, environmental remediation, and biological control agents. The study emphasized the complexity of the genetic regulatory system controlling their synthesis (Maier & Soberón-Chávez, 2000).
3. Effects on Apoptosis-Inducing Activity of Flavonoids
The addition of rutinoside (rhamnoglucoside) to flavonoids and its effect on their apoptosis-inducing activities in cells is another research focus. Chen et al. (2003) explored how rutinoside modification influences the apoptotic potential of flavonoids in HL-60 cells. The study provides insights into the molecular mechanisms of flavonoids and their derivatives in cell cycle regulation and apoptosis (Chen, Shen, & Lin, 2003).
4. Rhamnolipid Gene Regulation
Research by Reis et al. (2011) focused on the gene regulation involved in rhamnolipid production in Pseudomonas aeruginosa. This study provided a comprehensive review of the gene regulatory factors involved in rhamnolipid biosynthesis, which is crucial for industrial production and various applications (Reis, Pereira, Neves, & Freire, 2011).
Propriétés
Numéro CAS |
25776-06-1 |
|---|---|
Nom du produit |
Pseudobaptigenin 7-rhamnoglucoside |
Formule moléculaire |
C28H30O14 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3/t11-,19+,20-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
Clé InChI |
BYSWVDZWRHOULM-YSKKJLAQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Synonymes |
Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



